molecular formula C8H7Br3 B1367092 4-Bromo-1,2-bis(bromomethyl)benzene CAS No. 69189-19-1

4-Bromo-1,2-bis(bromomethyl)benzene

Cat. No. B1367092
CAS RN: 69189-19-1
M. Wt: 342.85 g/mol
InChI Key: PJYGXPFKKAJUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-bis(bromomethyl)benzene is a chemical compound with the molecular formula C8H7Br3 . It has a molecular weight of 342.86 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2-bis(bromomethyl)benzene consists of a benzene ring substituted with a bromo group at the 4th position and bromomethyl groups at the 1st and 2nd positions . The InChI code for this compound is 1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 .


Physical And Chemical Properties Analysis

4-Bromo-1,2-bis(bromomethyl)benzene is a solid at room temperature . It has a density of 2.1±0.1 g/cm³ . The boiling point is 337.3±32.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.3 cm³ and a polarizability of 23.5±0.5 x 10^-24 cm³ .

Scientific Research Applications

1. Electrochemical Reduction and Synthesis

4-Bromo-1,2-bis(bromomethyl)benzene has been studied in the context of electrochemical reduction. It participates in green electro-synthesis processes, such as the paired Diels–Alder electro-synthetic reaction with hydroquinone, leading to high-yield products with minimal waste (Habibi, Pakravan, & Nematollahi, 2014).

2. Crystal Structure Analysis

The compound plays a crucial role in understanding the crystal structure and packing patterns of various benzene and naphthalene derivatives. It contributes to insights on Br...Br contacts and C-H...Br hydrogen bonds in crystal packing, enhancing knowledge in molecular structure and interactions (Kuś, Jones, Kusz, & Książek, 2023).

3. Synthesis of Functionalized Benzenes

This chemical is pivotal in the synthesis of functionalized benzenes. It serves as a starting material for creating a variety of compounds, such as benzyne precursors and Lewis acid catalysts, offering diverse applications in organic chemistry and materials science (Reus et al., 2012).

4. Reductive Debromination

The reductive debromination of 4-Bromo-1,2-bis(bromomethyl)benzene has been developed as a method for producing certain hydrocarbons, demonstrating its utility in organic synthesis and chemical transformations (Nishiyama et al., 2005).

5. Polymer Synthesis

It is used in polymer chemistry, particularlyin the synthesis of graft copolymers. For instance, it has been employed as a bifunctional initiator in cationic ring-opening polymerization, leading to polymers with unique properties and potential applications in various fields (Cianga, Hepuzer, & Yagcı, 2002).

6. Solvate Formation and Structural Analysis

The solvates of 4-Bromo-1,2-bis(bromomethyl)benzene have been studied, with X-ray diffraction used to determine their crystal structures. These studies provide valuable insights into the conformational differences and molecular packing in different crystalline environments, contributing to the broader understanding of molecular interactions (Szlachcic, Migda, & Stadnicka, 2007).

7. Photovoltaic Material Development

The compound has been implicated in the development of new materials for photovoltaic applications. Research involving its derivatives has led to the creation of novel macromolecules with potential as active layers in solar cells, highlighting its relevance in renewable energy technologies (Hiorns et al., 2009).

Safety And Hazards

This compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-bromo-1,2-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGXPFKKAJUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500402
Record name 4-Bromo-1,2-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-bis(bromomethyl)benzene

CAS RN

69189-19-1
Record name 4-Bromo-1,2-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-bis(bromomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,2-bis(bromomethyl)benzene
Reactant of Route 2
4-Bromo-1,2-bis(bromomethyl)benzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1,2-bis(bromomethyl)benzene
Reactant of Route 4
4-Bromo-1,2-bis(bromomethyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-1,2-bis(bromomethyl)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1,2-bis(bromomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.